![molecular formula C13H18NO4P B14209059 Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate CAS No. 841236-93-9](/img/structure/B14209059.png)
Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety through a carbon-phosphorus (C-P) bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate typically involves the cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . The reaction is carried out in toluene at 60°C, with reaction times varying from 24 to 96 hours depending on the specific synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the phosphonate ester to other functional groups.
Substitution: The phenyl group or the pyrrolidinone ring can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates . This inhibition occurs through the formation of stable complexes with the enzyme’s active site, preventing the normal substrate from binding and undergoing catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (pyrrolidin-2-yl)phosphonate
- Diethyl (5-oxopyrrolidin-2-yl)phosphonate
- Dimethyl (2-oxopyrrolidin-1-yl)phosphonate
Uniqueness
Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate is unique due to the presence of both a phenyl group and a pyrrolidinone ring, which confer specific chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
841236-93-9 |
|---|---|
Formule moléculaire |
C13H18NO4P |
Poids moléculaire |
283.26 g/mol |
Nom IUPAC |
1-[dimethoxyphosphoryl(phenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H18NO4P/c1-17-19(16,18-2)13(11-7-4-3-5-8-11)14-10-6-9-12(14)15/h3-5,7-8,13H,6,9-10H2,1-2H3 |
Clé InChI |
HHEUAHKNZDBHNP-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C1=CC=CC=C1)N2CCCC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
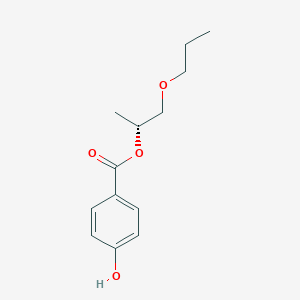
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
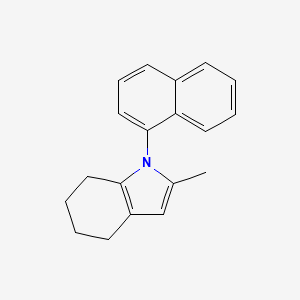
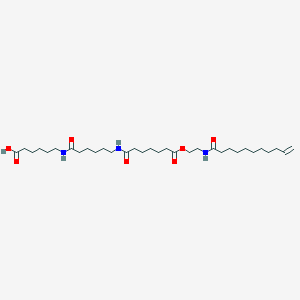
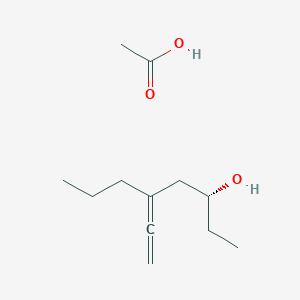
![Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14209010.png)
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)
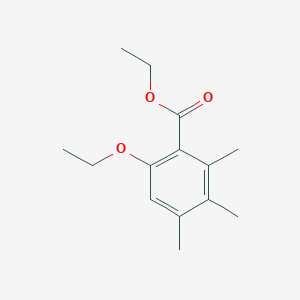
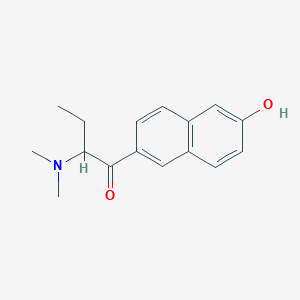
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)

![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)
